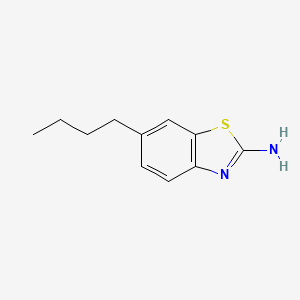

6-Butyl-benzothiazol-2-ylamine

説明

6-Butyl-benzothiazol-2-ylamine is a chemical compound with the molecular formula C11H14N2S1. It has a molecular weight of 206.311. The compound is solid in its physical form1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Butyl-benzothiazol-2-ylamine. However, benzothiazoles can be synthesized through various methods2. For instance, a straightforward synthesis of 2-arylbenzothiazoles can be achieved from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system2.Molecular Structure Analysis

The 6-Butyl-benzothiazol-2-ylamine molecule contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole3.Chemical Reactions Analysis

Specific chemical reactions involving 6-Butyl-benzothiazol-2-ylamine are not available. However, benzothiazoles can undergo various chemical reactions2. For example, 2-aminothiophenol can react with aldehydes to form 2-substituted benzothiazoles2.Physical And Chemical Properties Analysis

6-Butyl-benzothiazol-2-ylamine has a molecular weight of 206.311. It is a solid compound1. The InChI code for this compound is 1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13)1.科学的研究の応用

Modification of Biologically Active Compounds

Research demonstrates the modification of biologically active compounds like riluzole with benzothiazol-2-ylamine derivatives for enhanced effects on neuronal receptors and neurotransmitter modulation. This modification strategy explores the impact on NMDA receptors and the glutamate neurotransmitter system, suggesting potential applications in neuropharmacology (Sokolov et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 6-Butyl-benzothiazol-2-ylamine, have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. Their effectiveness suggests applications in materials protection and the extension of the lifespan of metal components in industrial settings (Hu et al., 2016).

Organic Synthesis

The molecule has been utilized in organic synthesis processes, such as the Passerini three-component reaction, to produce α-benzothiazole acyloxyamides. This illustrates its role in the development of novel organic compounds with potential applications in drug development and synthetic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Anticancer Research

Compounds derived from benzothiazole, including modifications with 6-Butyl-benzothiazol-2-ylamine, have shown promising anticancer activity. These derivatives have been tested against various cancer cell lines, revealing potential therapeutic applications in oncology (Havrylyuk et al., 2010).

Antiparasitic Properties

Benzothiazole derivatives have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These findings open avenues for new treatments for parasitic infections (Delmas et al., 2002).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives, including those synthesized from 6-Butyl-benzothiazol-2-ylamine, has been extensively studied. These compounds have shown effectiveness against various bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).

Advanced Material Applications

Research into the fluorescence properties of benzothiazole-based ligands and their metal complexes indicates potential applications in the development of novel materials with specific optical properties for use in sensing, imaging, and electronics (Gulcan et al., 2014).

Safety And Hazards

将来の方向性

Benzothiazole and its derivatives have been the subject of extensive research due to their wide range of pharmacological properties4. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs4.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

6-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGBNISGCXRRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364537 | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butyl-benzothiazol-2-ylamine | |

CAS RN |

65948-20-1 | |

| Record name | 6-Butyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65948-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

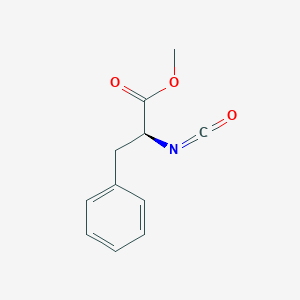

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。